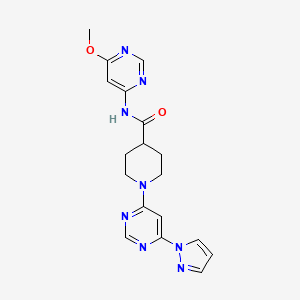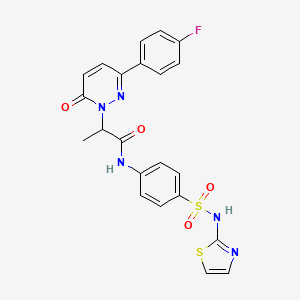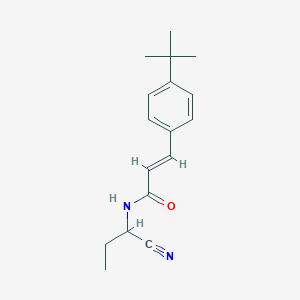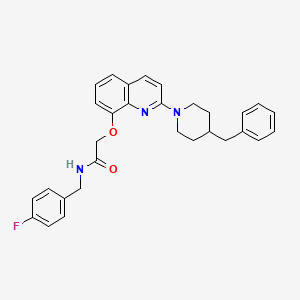
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions starting from base heterocyclic compounds. For example, Rahmouni et al. (2016) described the synthesis of pyrazolopyrimidines derivatives involving condensation reactions, showcasing the complexity and variety of methods used in synthesizing such compounds (Rahmouni et al., 2016).
Molecular Structure Analysis
The molecular structure of these compounds is often elucidated using NMR, IR, and Mass spectrometry. The precise arrangement of atoms within the molecule dictates its reactivity and potential biological activity. The study by Wang et al. (2018) provides an example of such an analysis for a pyrazolopyrimidine derivative, underscoring the importance of structural determination in understanding the compound's characteristics (Wang et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving pyrazolopyrimidines derivatives can include cycloaddition, nucleophilic substitution, and condensation reactions. These reactions highlight the reactivity of such compounds and their potential for further chemical modification. Mekky et al. (2021) discussed the versatile precursor for microwave-assisted synthesis of related compounds, indicating the diverse chemical reactivity of this class (Mekky et al., 2021).
Scientific Research Applications
Synthesis and Biological Evaluation
Research on compounds structurally related to 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide has focused on their synthesis and potential biological activities. A notable study involves the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from natural compounds as anti-inflammatory and analgesic agents. These compounds have shown significant inhibition of cyclooxygenase enzymes (COX-1/COX-2) and exhibited analgesic and anti-inflammatory activities, highlighting their potential in drug development (Abu‐Hashem et al., 2020).
Anticancer and Anti-Inflammatory Properties
Another study focused on the synthesis of pyrazolopyrimidines derivatives, exploring their anticancer and anti-5-lipoxygenase properties. This research is part of ongoing efforts to identify new compounds with potential therapeutic applications in cancer treatment and inflammation control (Rahmouni et al., 2016).
Antimicrobial and Antifungal Activities
Further research into related pyrazolopyrimidine derivatives has demonstrated significant antibacterial and antifungal activities, suggesting these compounds could serve as the basis for new antimicrobial agents. This highlights the broad spectrum of potential applications for compounds within this chemical class in addressing various infectious diseases (Rahmouni et al., 2014).
properties
IUPAC Name |
N-(6-methoxypyrimidin-4-yl)-1-(6-pyrazol-1-ylpyrimidin-4-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N8O2/c1-28-17-9-14(19-11-22-17)24-18(27)13-3-7-25(8-4-13)15-10-16(21-12-20-15)26-6-2-5-23-26/h2,5-6,9-13H,3-4,7-8H2,1H3,(H,19,22,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPJXGSMEQWXDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)NC(=O)C2CCN(CC2)C3=NC=NC(=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2480590.png)
![N-benzyl-4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzamide](/img/no-structure.png)




![3,4,5-trimethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2480599.png)
![N-cyclopropyl-2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide](/img/structure/B2480602.png)
![4-(6-(4-(3-chlorophenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B2480604.png)

![1'-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2480606.png)

